1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxyphenyl)piperazine
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Overview
Description
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxyphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-fluoropyridine and 3-methoxyphenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (e.g., 100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)-4-phenylpiperazine
- 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(4-methoxyphenyl)piperazine
- 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-chlorophenyl)piperazine
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxyphenyl)piperazine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, as well as the methoxy group on the phenyl ring. These structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClFN3O |
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Molecular Weight |
321.78 g/mol |
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-4-(3-methoxyphenyl)piperazine |
InChI |
InChI=1S/C16H17ClFN3O/c1-22-14-4-2-3-13(10-14)20-5-7-21(8-6-20)16-15(18)9-12(17)11-19-16/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
YTNHFQGHEJTTLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Origin of Product |
United States |
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